N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1448075-83-9
VCID: VC4648868
InChI: InChI=1S/C11H13NO3S2/c1-8-6-10(9(2)15-8)7-12-17(13,14)11-4-3-5-16-11/h3-6,12H,7H2,1-2H3
SMILES: CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CS2
Molecular Formula: C11H13NO3S2
Molecular Weight: 271.35

N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide

CAS No.: 1448075-83-9

Cat. No.: VC4648868

Molecular Formula: C11H13NO3S2

Molecular Weight: 271.35

* For research use only. Not for human or veterinary use.

N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide - 1448075-83-9

Specification

CAS No. 1448075-83-9
Molecular Formula C11H13NO3S2
Molecular Weight 271.35
IUPAC Name N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C11H13NO3S2/c1-8-6-10(9(2)15-8)7-12-17(13,14)11-4-3-5-16-11/h3-6,12H,7H2,1-2H3
Standard InChI Key UACHLFBHZQYAQH-UHFFFAOYSA-N
SMILES CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CS2

Introduction

N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide is a complex organic compound that combines a thiophene ring with a sulfonamide functional group and a furan moiety. This unique structural composition makes it an interesting candidate for research in medicinal chemistry and materials science due to its potential biological activities and applications in organic synthesis.

Synthesis and Chemical Reactions

The synthesis of N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide typically involves multi-step organic chemistry techniques. These include coupling reactions and the introduction of functional groups, starting from simpler precursors. The reaction conditions must be carefully controlled to prevent side reactions and ensure high yields. Common conditions include maintaining an inert atmosphere to avoid oxidation and using solvents that do not interfere with the desired reactions.

Synthesis Steps

  • Starting Materials: The synthesis often begins with thiophene derivatives and furan-based compounds.

  • Coupling Reactions: These are used to link the thiophene and furan moieties.

  • Functional Group Introduction: The sulfonamide group is introduced through appropriate chemical transformations.

Biological Activity

  • Antibacterial Properties: Sulfonamides are known for their antibacterial properties, primarily by inhibiting dihydropteroate synthase, a key enzyme in folate synthesis essential for bacterial growth.

  • Potential Applications: The compound's unique structure suggests potential applications in drug development for treating bacterial infections.

Chemical Reactivity

  • Reactivity with Nucleophiles and Electrophiles: The compound's reactivity with nucleophiles and electrophiles is crucial for its utility in synthetic applications.

Medicinal Chemistry

  • Therapeutic Development: The compound is a candidate for further research in therapeutic development due to its potential biological activities.

  • Materials Science: Its applications extend to materials science, particularly in organic synthesis.

Stability Studies

  • Accelerated Stability Studies: These are necessary to assess the compound's stability under various conditions, such as pH changes and temperature variations.

Synthesis Conditions

ConditionDescription
AtmosphereInert atmosphere to prevent oxidation
SolventsNon-interfering solvents such as dichloromethane or tetrahydrofuran

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